Nucleoprotein (396-404)
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Overview
Description
Nucleoprotein (396-404), commonly referred to as NP 396, is a fragment of the lymphocytic choriomeningitis virus (LCMV). This fragment, spanning amino acid residues 396 to 404, is recognized as an immunodominant epitope restricted by the H-2D(b) molecule. It is widely used as a molecular model of viral antigen in immunological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
In an industrial setting, the production of NP 396 can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NP 396 primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of peptide bonds between amino acids, while the final cleavage step removes the peptide from the resin.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The major product of the synthesis is the NP 396 peptide itself. During the cleavage step, side products such as protecting group residues may be formed, but these are typically removed during purification .
Scientific Research Applications
NP 396 has several applications in scientific research:
Mechanism of Action
NP 396 exerts its effects by being presented on the surface of infected cells in the context of the H-2D(b) molecule. This presentation is recognized by cytotoxic T lymphocytes (CTLs), which then target and destroy the infected cells. The peptide’s immunodominant nature ensures a robust T cell response, making it a valuable tool for studying immune mechanisms .
Comparison with Similar Compounds
Similar Compounds
Nucleoprotein (118-126): Another fragment of LCMV, used similarly in immunological studies.
Nucleoprotein (118-126): A fragment of the influenza virus, used as a model antigen in vaccine development.
Uniqueness
NP 396 is unique due to its specific recognition by H-2D(b)-restricted cytotoxic T lymphocytes. This specificity makes it a valuable tool for studying immune responses to LCMV and related viruses. Its immunodominant nature ensures strong and reproducible T cell responses, which is not always the case with other viral peptides .
Properties
Molecular Formula |
C50H71N13O14 |
---|---|
Molecular Weight |
1078.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)/t27-,30-,31-,32-,33-,34-,35-,36-,42-/m0/s1 |
InChI Key |
LXMKAPMSYYEFSM-FQQQFTRISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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